3-(Bromoacetyl)coumarin

Catalog No.
S670923
CAS No.
29310-88-1
M.F
C11H7BrO3
M. Wt
267.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromoacetyl)coumarin

CAS Number

29310-88-1

Product Name

3-(Bromoacetyl)coumarin

IUPAC Name

3-(2-bromoacetyl)chromen-2-one

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

InChI

InChI=1S/C11H7BrO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6H2

InChI Key

NTYOLVNSXVYRTJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr

3-(Bromoacetyl)coumarin is a synthetic compound derived from the coumarin family, characterized by the presence of a bromoacetyl group at the 3-position of the coumarin ring. Coumarins are known for their diverse biological activities and structural versatility, making them valuable in medicinal chemistry. The introduction of the bromoacetyl moiety enhances the reactivity of the compound, allowing it to participate in various chemical transformations and biological interactions.

3-(Bromoacetyl)coumarin can be harmful if swallowed and cause serious eye damage []. Safety precautions should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

3-(Bromoacetyl)coumarin serves as a versatile building block in organic synthesis. Key reactions include:

  • Nucleophilic Substitution: The bromo group can be substituted by various nucleophiles, leading to the formation of different derivatives. For example, reactions with thiophenols have been studied to explore debromination mechanisms .
  • Condensation Reactions: It can undergo condensation with amines and thioureas, resulting in the formation of polyfunctionalized heterocycles such as imidazoles and thiazoles .
  • Cyclization Reactions: The compound can react with various reagents under specific conditions to form fused heterocycles, expanding its utility in synthesizing complex molecules .

The biological activities of 3-(bromoacetyl)coumarin and its derivatives have been extensively studied. They exhibit a range of pharmacological effects, including:

  • Antimicrobial Properties: Some derivatives show significant activity against various bacterial and fungal strains.
  • Anticancer Activity: Certain compounds derived from 3-(bromoacetyl)coumarin have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects: Research has indicated that some derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential .

The synthesis of 3-(bromoacetyl)coumarin typically involves several methods:

  • Bromination of Coumarin: The initial step often involves brominating coumarin at the 3-position using bromine or other brominating agents, followed by acetylation.
  • Acetylation Reaction: The brominated product is then treated with acetic anhydride or acetyl chloride to introduce the bromoacetyl group .
  • Alternative Synthetic Routes: Recent studies have explored ultrasound-assisted methods and microwave irradiation to enhance reaction efficiency and yield .

3-(Bromoacetyl)coumarin finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being investigated for use in drug development due to their biological activities.
  • Fluorescent Probes: The compound's unique structure allows it to be utilized in creating fluorescent sensors for analytical chemistry applications .
  • Material Science: It can be employed in synthesizing polymeric materials with specific properties due to its reactive nature.

Interaction studies involving 3-(bromoacetyl)coumarin focus on its reactivity with biological targets and other chemical entities:

  • Protein Binding Studies: Investigations into how derivatives bind to proteins can provide insights into their mechanisms of action.
  • Reactivity with Thiols: Studies have shown that thiol-mediated dehalogenation can occur, which may influence the compound's biological activity and stability .

Several compounds share structural similarities with 3-(bromoacetyl)coumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-HydroxycoumarinHydroxyl group at position 7Known for anticoagulant properties
Coumarin-3-carboxylic acidCarboxylic acid group at position 3Exhibits anti-inflammatory activity
3-AcetylcoumarinAcetyl group instead of bromoacetylUsed in flavoring and fragrance
4-MethylumbelliferoneMethyl group at position 4Fluorescent properties

The uniqueness of 3-(bromoacetyl)coumarin lies in its enhanced reactivity due to the bromoacetyl substituent, which allows for diverse chemical transformations not readily achievable with other similar compounds. Its ability to participate in nucleophilic substitutions and cyclizations makes it particularly valuable in synthetic chemistry.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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